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molecular formula C10H6ClNO2S B8666188 3-(4-Chlorophenyl)isothiazole-4-carboxylic acid

3-(4-Chlorophenyl)isothiazole-4-carboxylic acid

Cat. No. B8666188
M. Wt: 239.68 g/mol
InChI Key: SLMXWIPPVARQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067898B1

Procedure details

Into a 50-mL round-bottom flask, was placed ethanol (10 mL), thionyl chloride (440 mg, 3.70 mmol, 1.00 equiv), 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylic acid (860 mg, 3.69 mmol, 1.00 equiv). The resulting solution was stirred for 6 h at 90° C. in an oil bath. The resulting mixture was concentrated under vacuum and taken up in 150 mL of dichloromethane, washed with 1×30 mL of brine. The solution was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 0.72 g (75%) of ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate as brown oil.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:16]([C:17]([OH:19])=[O:18])=[CH:15][S:14][N:13]=2)=[CH:8][CH:7]=1.[CH2:20](O)[CH3:21]>>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][S:14][N:13]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
860 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 6 h at 90° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
WASH
Type
WASH
Details
washed with 1×30 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 0.72 g (75%) of ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate as brown oil

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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